6-(2,3-dimethoxyphenyl)-9-[(4-fluorophenyl)methyl]-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione
Overview
Description
4-(2,3-dimethoxyphenyl)-6-(4-fluorobenzyl)-3,4-dihydropyrido[3’,2’:5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple aromatic rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dimethoxyphenyl)-6-(4-fluorobenzyl)-3,4-dihydropyrido[3’,2’:5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: Initial steps often involve the condensation of aromatic aldehydes with amines to form Schiff bases.
Cyclization Reactions: These intermediates undergo cyclization reactions to form the core pyrido[3’,2’:5,6]pyrimido[1,2-a]benzimidazole structure.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-dimethoxyphenyl)-6-(4-fluorobenzyl)-3,4-dihydropyrido[3’,2’:5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
4-(2,3-dimethoxyphenyl)-6-(4-fluorobenzyl)-3,4-dihydropyrido[3’,2’:5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,3-dimethoxyphenyl)-6-(4-fluorobenzyl)-3,4-dihydropyrido[3’,2’:5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-bromobenzylidene)-3-(2,4-dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide
- N-(3,4-dimethoxybenzylidene)-4-(2-pyridinyl)-1-piperazinamine
- 3-(2-(dimethylamino)pyrimidin-4-yl)benzoic acid hydrochloride
Uniqueness
4-(2,3-dimethoxyphenyl)-6-(4-fluorobenzyl)-3,4-dihydropyrido[3’,2’:5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential biological activities, distinguishing it from other similar compounds.
Properties
IUPAC Name |
6-(2,3-dimethoxyphenyl)-9-[(4-fluorophenyl)methyl]-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23FN4O4/c1-36-22-9-5-6-18(25(22)37-2)19-14-23(34)31-26-24(19)27(35)32(15-16-10-12-17(29)13-11-16)28-30-20-7-3-4-8-21(20)33(26)28/h3-13,19H,14-15H2,1-2H3,(H,31,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKUTDWNLNRFOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=O)NC3=C2C(=O)N(C4=NC5=CC=CC=C5N34)CC6=CC=C(C=C6)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23FN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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